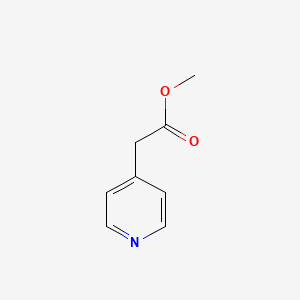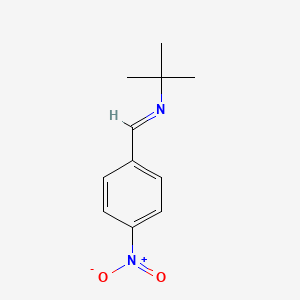
4-Fluoro-3-methylanisole
説明
4-Fluoro-3-methylanisole (4-FMA) is an organic compound with a molecular formula of C7H9FO. It is a colorless liquid with a characteristic odor. This compound is mainly used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, fragrances, and other products. 4-FMA is also used as a research chemical to study the biochemical and physiological effects of its metabolites, such as 4-fluoromethamphetamine (4-FMA).
科学的研究の応用
Catalytic Processes and Synthesis
Research has highlighted the importance of 4-Fluoro-3-methylanisole in catalytic processes and organic synthesis. For instance, the continuous, homogeneous synthesis of 4-bromo-3-methylanisole demonstrates the efficiency of microreaction systems in producing key intermediates for dye synthesis with high selectivity and under mild conditions (Xie et al., 2020). Furthermore, the catalytic upgrading of lignin-derived pyrolysis bio-oil, using 4-methylanisole as a representative compound, showcases the potential for converting biomass into valuable fuels and chemicals, highlighting the role of catalysis in sustainable energy solutions (Saidi et al., 2021).
Electrochemical Applications
Electrochemical applications of this compound, such as in organic electrosynthesis, are also noteworthy. Studies have investigated its oxidation to 4-methoxy-benzaldehyde-dimethylacetal, demonstrating the potential of electrochemical methods in organic synthesis with high selectivity and efficiency (Attour et al., 2008). These findings underscore the versatility and utility of this compound in developing novel synthetic pathways and materials.
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies involving this compound contribute significantly to our understanding of complex chemical processes. The investigation into the oxidation kinetics of 4-methylanisole offers insights into the reaction mechanisms and the influence of various factors on the selectivity and efficiency of the oxidation process, which is crucial for optimizing industrial and laboratory-scale chemical productions (Attour et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-fluoro-4-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBXPBDJLUJLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177939 | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-54-7 | |
| Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway when 4-fluoro-3-methylanisole interacts with tetranitromethane under photochemical conditions?
A1: When a solution of this compound and tetranitromethane is exposed to light, a charge transfer (CT) complex forms. This complex, upon further photoexcitation, generates a triad of reactive species: the this compound radical cation, the trinitromethanide ion, and nitrogen dioxide [, ]. The subsequent reaction pathway is primarily governed by the recombination of these species.
Q2: Can you elaborate on the structural characterization of a key product formed in this reaction?
A3: One major product identified in this reaction is 4-fluoro-5-methyl-2-trinitromethylanisole. Its structure was confirmed using X-ray crystallography []. While the provided abstract doesn't list the molecular formula and weight, these can be deduced from the structure: C₉H₈F₄N₄O₈ (molecular weight: 364.17 g/mol).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)








